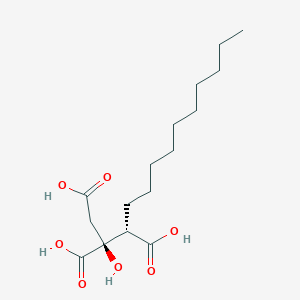
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is the (2S,3S)-diastereomer of 2-hydroxytridecane-1,2,3-tricarboxylic acid. It is a conjugate acid of a (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate.
Applications De Recherche Scientifique
Biotechnological Preparation and Use as Building Blocks
- (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid is of special interest in organic synthesis due to its chiral nature and tricarboxylic structure. Biotechnological methods have been developed for the preparation of similar oxo- and hydroxycarboxylic acids, emphasizing green chemistry and stereoselectivity. These acids serve as new building blocks in organic synthesis, creating novel chiral entities for total synthesis and pharmaceutical research (Aurich et al., 2012).
Synthesis and Characterization in Organic Chemistry
- Research has shown that acids like this compound can be synthesized and characterized for various applications in organic chemistry. Studies focus on synthesis methods, stereochemistry, and potential applications in creating complex molecules and polymers (Darley et al., 2003).
Application in Polymer and Materials Science
- Tricarboxylic acids, including those similar to this compound, are used in synthesizing novel polymers and materials. Research in this area explores the use of these acids in creating new types of polyesters and other materials with unique properties (Sapich et al., 1998).
Pharmaceutical Applications
- In the pharmaceutical field, tricarboxylic acids like this compound are explored for their multifunctional properties as excipients. Their chemical structure allows for diverse applications in drug formulation, enhancing attributes of pharmaceutical preparations (Lambros et al., 2022).
Environmental and Green Chemistry
- The synthesis and use of tricarboxylic acids in environmental and green chemistry applications are being investigated. This includes the exploration of their role in sustainable chemistry practices, and their potential in creating environmentally friendly materials and processes (Badea & Radu, 2018).
Propriétés
Formule moléculaire |
C16H28O7 |
|---|---|
Poids moléculaire |
332.39 g/mol |
Nom IUPAC |
(2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t12-,16+/m1/s1 |
Clé InChI |
DQIHPEKINXOMBM-WBMJQRKESA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



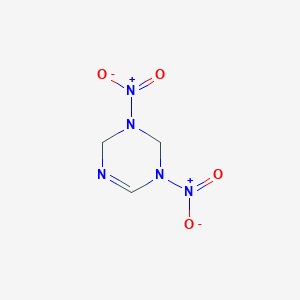
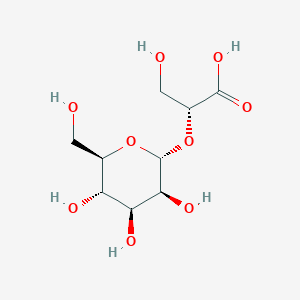

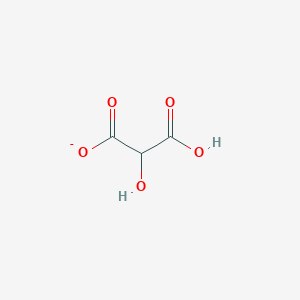

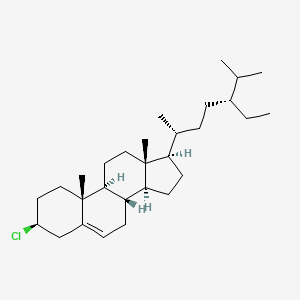
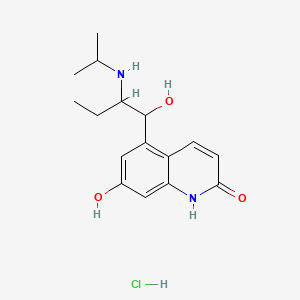


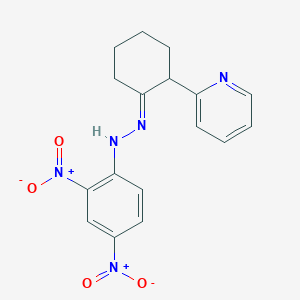
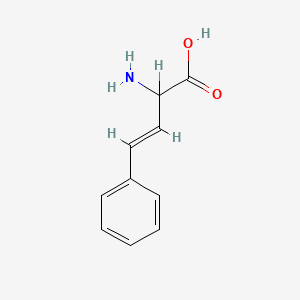
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)
